molecular formula C24H27N3O3S2 B11442731 11-acetyl-5-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

11-acetyl-5-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11442731
M. Wt: 469.6 g/mol
InChI Key: GPDMLHYSHVPCSF-UHFFFAOYSA-N
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Description

11-acetyl-5-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, methylsulfanyl, oxolan, and triazatricyclo

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-acetyl-5-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazatricyclo core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the oxolan-2-ylmethyl group: This step typically involves a nucleophilic substitution reaction.

    Attachment of the methylsulfanyl group: This can be done through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

11-acetyl-5-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The oxolan-2-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-acetyl-5-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 11-acetyl-5-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.

Properties

Molecular Formula

C24H27N3O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

11-acetyl-5-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C24H27N3O3S2/c1-15-6-3-4-7-17(15)14-31-24-25-22-21(23(29)27(24)12-18-8-5-11-30-18)19-9-10-26(16(2)28)13-20(19)32-22/h3-4,6-7,18H,5,8-14H2,1-2H3

InChI Key

GPDMLHYSHVPCSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5CCCO5

Origin of Product

United States

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